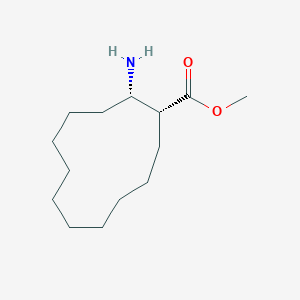
Methyl (1R,2S)-2-aminocyclododecane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1R,2S)-2-aminocyclododecane-1-carboxylate is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by a twelve-membered cyclododecane ring with an amino group and a carboxylate ester, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,2S)-2-aminocyclododecane-1-carboxylate typically involves the cyclization of a suitable precursor followed by functional group transformations. One common method is the intramolecular cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as catalytic hydrogenation or enzymatic processes. These methods aim to achieve high yields and purity while minimizing the use of hazardous reagents and conditions.
化学反応の分析
Types of Reactions
Methyl (1R,2S)-2-aminocyclododecane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Methyl (1R,2S)-2-aminocyclododecane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of Methyl (1R,2S)-2-aminocyclododecane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
類似化合物との比較
Similar Compounds
- Methyl (1R,2S)-2-aminocyclopentane-1-carboxylate
- Methyl (1R,2S)-2-aminocyclohexane-1-carboxylate
- Methyl (1R,2S)-2-aminocyclooctane-1-carboxylate
Uniqueness
Methyl (1R,2S)-2-aminocyclododecane-1-carboxylate is unique due to its twelve-membered ring structure, which imparts distinct steric and electronic properties compared to smaller ring analogs. This uniqueness makes it a valuable compound for studying the effects of ring size on chemical reactivity and biological activity.
特性
CAS番号 |
649765-20-8 |
|---|---|
分子式 |
C14H27NO2 |
分子量 |
241.37 g/mol |
IUPAC名 |
methyl (1R,2S)-2-aminocyclododecane-1-carboxylate |
InChI |
InChI=1S/C14H27NO2/c1-17-14(16)12-10-8-6-4-2-3-5-7-9-11-13(12)15/h12-13H,2-11,15H2,1H3/t12-,13+/m1/s1 |
InChIキー |
NSBKBJHBUFGATM-OLZOCXBDSA-N |
異性体SMILES |
COC(=O)[C@@H]1CCCCCCCCCC[C@@H]1N |
正規SMILES |
COC(=O)C1CCCCCCCCCCC1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methanone, [sulfonylbis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-](/img/structure/B12603802.png)
propanedinitrile](/img/structure/B12603821.png)
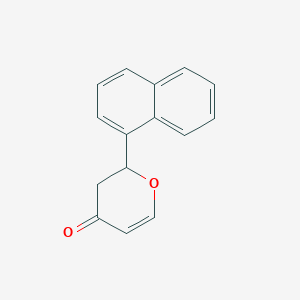
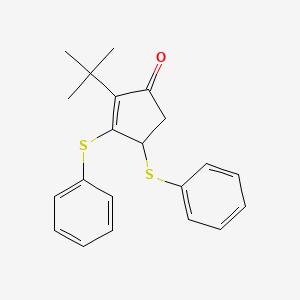
![[5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile](/img/structure/B12603836.png)
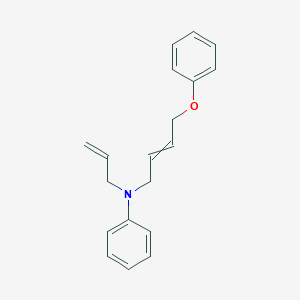
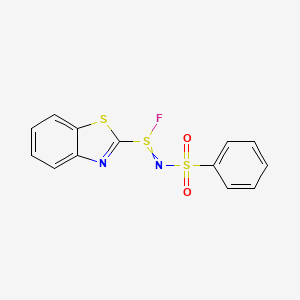
![5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine](/img/structure/B12603850.png)
![10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one](/img/structure/B12603851.png)

![6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12603863.png)
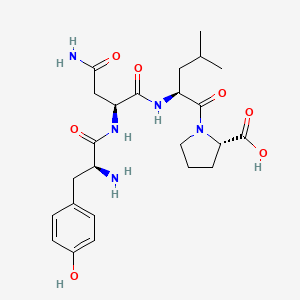
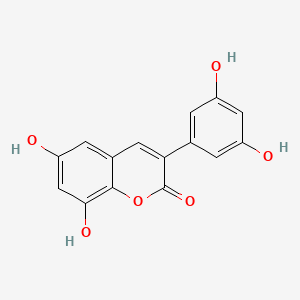
![1H-Indazole, 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-](/img/structure/B12603880.png)
